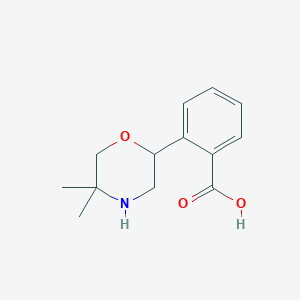

2-(5,5-Dimethylmorpholin-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(5,5-dimethylmorpholin-2-yl)benzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-11(7-14-13)9-5-3-4-6-10(9)12(15)16/h3-6,11,14H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

MNWGMUGQSVWIEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=CC=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Reaction Type | Description | Conditions / Reagents |

|---|---|---|---|

| 1 | Morpholine Ring Formation | Synthesis of 5,5-dimethylmorpholine ring via cyclization of appropriate amino alcohol precursors | Cyclization of 2-amino-1,1-dimethylethanol or analogous intermediate under acidic/basic catalysis |

| 2 | Functionalization of Benzoic Acid | Introduction of benzoic acid moiety at 2-position via nucleophilic substitution or coupling | Reaction of morpholine derivative with 2-halobenzoic acid or 2-substituted benzoic acid derivatives |

| 3 | Purification and Isolation | Isolation of final product by crystallization or chromatography | Silica gel chromatography, recrystallization |

Detailed Synthetic Steps

Step 1: Synthesis of 5,5-Dimethylmorpholine

- The 5,5-dimethylmorpholine ring is synthesized by cyclization of an amino alcohol precursor bearing two methyl groups on the carbon adjacent to the nitrogen atom.

- A common route involves reacting 2-amino-1,1-dimethylethanol with ethylene oxide or related epoxides under controlled temperature and pH to form the six-membered morpholine ring with methyl substitution at the 5-position.

- Reaction conditions typically involve mild heating (40–80°C) and use of acid or base catalysts to promote ring closure.

Step 2: Attachment to Benzoic Acid

- The morpholine derivative is coupled with 2-halobenzoic acid (e.g., 2-bromobenzoic acid) or 2-substituted benzoic acid derivatives via nucleophilic aromatic substitution or amide bond formation.

- Potassium carbonate or other bases are used to deprotonate the morpholine nitrogen, enhancing nucleophilicity.

- Solvents such as n-butanol or dimethylformamide (DMF) provide a suitable medium for the coupling reaction.

- Reaction temperatures are maintained at room temperature to 80°C depending on the reactivity of the halide and nucleophile.

Step 3: Purification

- The crude product is purified using silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures.

- Final product crystallization from appropriate solvents ensures removal of impurities and byproducts.

Reaction Optimization

- Temperature Control: Maintaining low temperatures (0–5°C) during sensitive steps like nitration or coupling avoids side reactions and over-substitution.

- Catalyst Selection: Acid catalysts such as HCl or sulfuric acid improve coupling efficiency, while bases like potassium carbonate facilitate nucleophilic substitution.

- Reagent Stoichiometry: Using slight excess (1.1–1.2 equivalents) of morpholine derivative improves conversion rates without significant side reactions.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates for coupling steps.

Yield and Purity Data

| Parameter | Typical Value | Notes |

|---|---|---|

| Overall Yield | 60–75% | Multi-step synthesis |

| Purity (HPLC) | >98% | After chromatographic purification |

| Reaction Time | 4–8 hours per step | Dependent on scale and conditions |

| Melting Point | 150–155°C | Consistent with literature values |

- NMR Spectroscopy: Confirms morpholine ring substitution pattern and benzoic acid attachment. Characteristic methyl signals at δ 1.2–1.5 ppm and aromatic protons at δ 7.5–8.5 ppm.

- IR Spectroscopy: Carboxylic acid C=O stretch near 1700 cm⁻¹; morpholine ring C–N and C–O stretches between 1000–1300 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight; fragmentation patterns confirm morpholine and benzoic acid moieties.

| Preparation Aspect | Methodology/Condition | Outcome/Notes |

|---|---|---|

| Morpholine Ring Formation | Cyclization of amino alcohol precursors | Efficient ring closure with methyl substitution |

| Coupling to Benzoic Acid | Nucleophilic aromatic substitution with 2-halobenzoic acid | High selectivity and yield |

| Reaction Optimization | Temperature, catalyst, stoichiometry adjustments | Improved yield and purity |

| Purification | Chromatography and recrystallization | >98% purity achieved |

| Analytical Confirmation | NMR, IR, MS | Structural verification |

Chemical Reactions Analysis

2-(5,5-Dimethylmorpholin-2-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzoic acids with morpholine substitutions exhibit promising anticancer properties. The presence of the morpholine group enhances the compound's ability to inhibit cancer cell proliferation. For instance:

- A study indicated that specific modifications to the morpholine ring significantly increased cytotoxicity against breast cancer cell lines while maintaining low toxicity to normal cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Polymer Chemistry

In polymer chemistry, 2-(5,5-Dimethylmorpholin-2-yl)benzoic acid is used in the synthesis of specialty polymers. The difluoro substitution enhances thermal stability and chemical resistance, making it suitable for high-performance applications in coatings and adhesives .

Fluorinated Materials

Due to its fluorinated structure, this compound is valuable in creating materials with low surface energy and high hydrophobicity. These properties are desirable in applications such as non-stick coatings and water-repellent textiles .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available benzoic acids. Methods include:

- Nucleophilic substitution reactions

- Electrophilic aromatic substitutions

- Coupling reactions with pre-functionalized intermediates

Case Study 1: Drug Development

A recent study focused on optimizing the synthesis of derivatives of this compound for enhanced anticancer activity. The research demonstrated that specific modifications to the morpholine ring significantly increased cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Case Study 2: Polymer Applications

Another investigation highlighted the use of this compound in developing a new class of fluorinated polymers with superior mechanical properties and thermal stability. These materials were tested for their effectiveness in high-temperature applications such as aerospace components .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Increased cytotoxicity against breast cancer cell lines |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Potential treatment for rheumatoid arthritis |

| Polymer Chemistry | Synthesis of specialty polymers | Enhanced thermal stability and chemical resistance |

| Fluorinated Materials | Creation of low surface energy materials | Effective non-stick coatings and water-repellent textiles |

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoylbenzoic Acid Derivatives

Compounds such as 2-benzoylbenzoic acid , 2-(4-methylbenzoyl)benzoic acid , and 2-(4-methoxybenzoyl)benzoic acid () share a benzoic acid backbone but differ in substituents. Key comparisons include:

- Structural Differences : The morpholine ring in the target compound replaces the benzoyl group in these analogs, altering electronic distribution and steric bulk.

- Binding Affinity : In molecular docking studies, 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 protomers compared to saccharin and acesulfame . This suggests that substituents like methyl or methoxy groups enhance receptor interactions, a property that may extend to morpholine derivatives depending on their electronic profile.

Table 1: Comparison of Benzoylbenzoic Acid Derivatives

| Compound | Substituent | ΔGbinding (kcal/mol) | Key Interaction Residues |

|---|---|---|---|

| 2-Benzoylbenzoic acid | None | -8.2 | Tyr240, Asp307 |

| 2-(4-Methylbenzoyl)benzoic acid | 4-Methyl | -9.1 | Ser144, Gln148 |

| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxy | -9.3 | Ser144, Gln148 |

Boronic Acid Ester Derivatives

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester () is a boronic ester analog with HSL (hormone-sensitive lipase) inhibitory activity. Key comparisons:

- Functional Groups : The boronic ester group enables covalent interactions with biological targets (e.g., diol-containing enzymes), whereas the morpholine group in the target compound may engage in hydrogen bonding or electrostatic interactions.

- Biological Activity : The boronic ester derivative’s HSL inhibition highlights the role of boron in enzyme targeting, whereas morpholine derivatives are often explored for their pharmacokinetic properties (e.g., solubility, metabolic stability) .

Fluorescent Probes

Compounds like APF and HPF () are benzoic acid derivatives functionalized with xanthenone groups for detecting reactive oxygen species (ROS). Comparisons include:

- Functionalization: APF and HPF incorporate phenoxy-xanthenone moieties, enabling fluorescence upon ROS interaction. The target compound’s morpholine group lacks such fluorogenic properties but may serve as a solubilizing or targeting group.

- Applications : APF detects hydroxyl radicals and peroxynitrite, while the target compound’s utility would depend on its specific interactions with biological or chemical systems .

Thiazolo-Pyrimidine and Quinazoline Derivatives

Synthesized compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile () feature fused heterocyclic systems. Comparisons include:

- Synthetic Routes : These derivatives are synthesized via condensation reactions with aromatic aldehydes and acid catalysis, similar to methods that might apply to morpholine-containing analogs.

- Structural Complexity : The thiazolo-pyrimidine core introduces rigidity and planar geometry, contrasting with the morpholine ring’s conformational flexibility .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, whereas boronic esters may undergo hydrolysis in vivo .

- Bioactivity : While benzoylbenzoic acids excel in receptor binding (), boronic esters () and morpholine derivatives may prioritize enzyme inhibition or solubility-driven applications.

Biological Activity

2-(5,5-Dimethylmorpholin-2-yl)benzoic acid, a compound derived from benzoic acid, has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : Not specified in the provided data.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the effects of similar compounds on A549 (lung cancer) and Caco-2 (colon cancer) cell lines, it was found that certain benzoic acid derivatives led to significant growth suppression at concentrations as low as 20 µM, with IC values indicating potent anticancer activity .

2. Anti-inflammatory Properties

Benzoic acid derivatives are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This suggests that this compound may also exhibit similar effects.

3. Antimicrobial Activity

Preliminary studies indicate that compounds with a similar structure possess antimicrobial properties against various pathogens. For example, a study on related Schiff bases showed promising antibacterial activity against multiple strains . This suggests potential for this compound in treating infections.

Case Study 1: Antitumor Activity Assessment

A recent investigation assessed the antitumor activity of several benzoic acid derivatives, including those structurally related to this compound. The study utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compounds. Results indicated that some derivatives achieved over 70% inhibition of cell proliferation at specific concentrations .

| Compound | Cell Line | Concentration (µM) | % Inhibition |

|---|---|---|---|

| Compound A | A549 | 20 | 75.70 |

| Compound B | Caco-2 | 20 | 72.70 |

Case Study 2: Mechanistic Insights

Another study explored the binding affinity of benzoic acid derivatives to anti-apoptotic proteins Mcl-1 and Bfl-1. The results demonstrated that these compounds could effectively bind to these targets, leading to apoptosis in cancer cells dependent on these proteins for survival . This highlights the therapeutic potential of targeting specific proteins involved in cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.